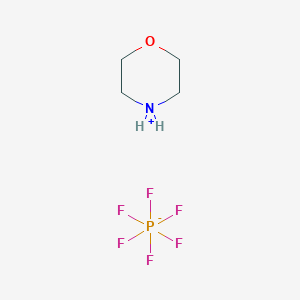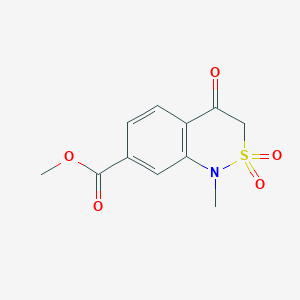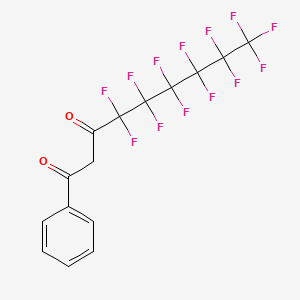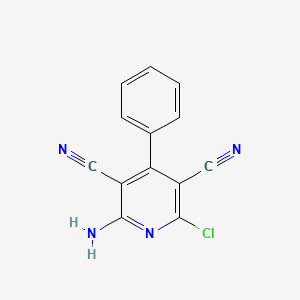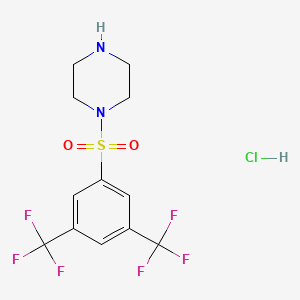
Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride
Descripción general
Descripción
Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride, also known as 1-[3,5-bis(trifluoromethyl)benzenesulfonyl]piperazine hydrochloride, is a chemical compound with the CAS Number: 97630-12-1 . It has a molecular weight of 398.76 g/mol .
Molecular Structure Analysis
The molecular formula of this compound is C12H13ClF6N2O2S. The InChI code is 1S/C12H12F6N2O2S.ClH/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20;/h5-7,19H,1-4H2;1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 398.75 g/mol. The exact mass is 298.09046736 g/mol .Aplicaciones Científicas De Investigación
Development of Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which include closely related compounds to the one specified, were synthesized and characterized for their potential as adenosine A2B receptor antagonists. These compounds demonstrated subnanomolar affinity and high selectivity towards the A2B adenosine receptors, with notable compounds achieving significant potency. This research has implications for the development of new therapeutic agents targeting diseases mediated by the A2B receptor, such as inflammation and cancer (Borrmann et al., 2009).
Ligands for Melanocortin Receptors
Research into piperazine analogues of the melanocortin 4 receptor (MC4R) agonist "THIQ" has led to the synthesis of several compounds with potential as MC4R ligands. These derivatives have shown selectivity and submicromolar affinities for MC4R, contributing to the understanding of the structural requirements for receptor activation and potential therapeutic applications in treating obesity and related metabolic disorders (Mutulis et al., 2004).
Antitumor Activity Against Breast Cancer Cells
A series of 1,2,4-triazine derivatives bearing a piperazine amide moiety have been investigated for their antitumor activities, particularly against MCF-7 breast cancer cells. Certain compounds within this series were found to be promising antiproliferative agents, indicating the potential for the development of new anticancer drugs based on this scaffold (Yurttaş et al., 2014).
Fungicidal Activity of Benzoxaborole Derivatives
The fungicidal activity of 3-piperazine-bis(benzoxaborole) and its analogues was assessed against various filamentous fungi. These compounds showed significant inhibitory activity, outperforming standard antibiotics like amphotericin B in some cases. This research highlights the importance of the benzoxaborole system for antifungal action and its potential application in developing new antifungal agents (Wieczorek et al., 2014).
Antibacterial and Biofilm Inhibitory Activities
Novel bis(pyrazole-benzofuran) hybrids linked via a piperazine moiety were synthesized and evaluated for their antibacterial and biofilm inhibition activities. These compounds, particularly one exhibiting potent efficacy against E. coli, S. aureus, and S. mutans strains, demonstrate the potential for developing new treatments targeting bacterial biofilms and resistant bacterial infections (Mekky & Sanad, 2020).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .
Propiedades
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O2S.ClH/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)23(21,22)20-3-1-19-2-4-20;/h5-7,19H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREFTIFOIBSXDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243073 | |
| Record name | Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |
CAS RN |
97630-12-1 | |
| Record name | Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097630121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-((3,5-bis(trifluoromethyl)phenyl)sulfonyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
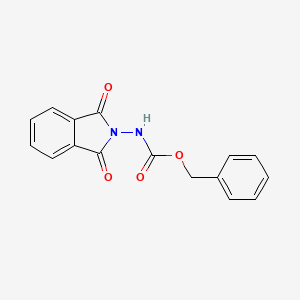
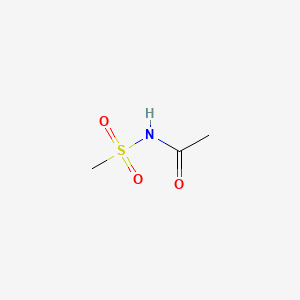
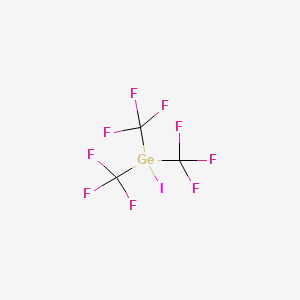
![2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetohydrazide](/img/structure/B1608809.png)
![N-[(4-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B1608810.png)
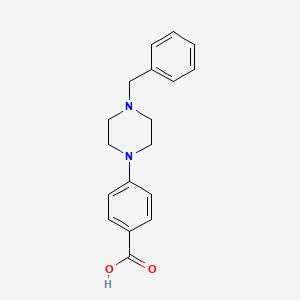
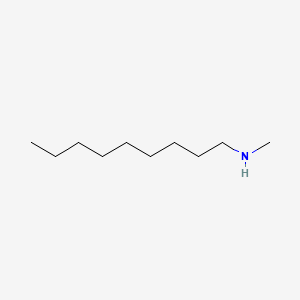
![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)
